molecular formula C17H30N2O B14218538 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol CAS No. 627521-55-5

5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol

Cat. No.: B14218538
CAS No.: 627521-55-5
M. Wt: 278.4 g/mol
InChI Key: ZPPDUFJKCPBPSA-UHFFFAOYSA-N
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Description

5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is a chemical compound with the molecular formula C16H27N2O It is an amino alcohol, characterized by the presence of both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol typically involves a multi-step process. One common method includes the reductive amination of 4-phenylbutylamine with 5-amino-1-pentanol. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.

Scientific Research Applications

5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with similar structural features but lacking the phenylbutyl group.

    4-Phenylbutylamine: A primary amine with a phenylbutyl group but lacking the hydroxyl group.

Uniqueness

5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, as well as the phenylbutyl moiety

Properties

CAS No.

627521-55-5

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

5-[2-(4-phenylbutylamino)ethylamino]pentan-1-ol

InChI

InChI=1S/C17H30N2O/c20-16-8-2-6-12-18-14-15-19-13-7-5-11-17-9-3-1-4-10-17/h1,3-4,9-10,18-20H,2,5-8,11-16H2

InChI Key

ZPPDUFJKCPBPSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCNCCCCCO

Origin of Product

United States

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